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Compound of Interest

Compound Name: TP0463518

Cat. No.: B611446 Get Quote

In-Depth Technical Guide: TP0463518
For Researchers, Scientists, and Drug Development Professionals

Abstract
TP0463518 is a potent, orally active small molecule inhibitor of hypoxia-inducible factor (HIF)

prolyl hydroxylases (PHDs). By inhibiting the degradation of HIF-α subunits, particularly HIF-2α,

TP0463518 leads to the stabilization and accumulation of HIF-2α, which in turn promotes the

transcription of target genes, most notably erythropoietin (EPO). This mechanism of action

makes TP0463518 a promising therapeutic agent for the treatment of anemia, particularly in

the context of chronic kidney disease (CKD). This technical guide provides a comprehensive

overview of the chemical structure, properties, mechanism of action, and key experimental data

related to TP0463518.

Chemical Structure and Properties
TP0463518 is a complex organic molecule with the formal name N-[[1-[[6-(4-chlorophenoxy)-3-

pyridinyl]methyl]-1,2,5,6-tetrahydro-4-hydroxy-2-oxo-3-pyridinyl]carbonyl]-glycine. Its chemical

identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of TP0463518
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Identifier Value

Formal Name

N-[[1-[[6-(4-chlorophenoxy)-3-

pyridinyl]methyl]-1,2,5,6-tetrahydro-4-hydroxy-2-

oxo-3-pyridinyl]carbonyl]-glycine

IUPAC Name

(1-((6-(4-chlorophenoxy)pyridin-3-yl)methyl)-4-

hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-

carbonyl)glycine

CAS Number 1558021-37-6[1]

Molecular Formula C₂₀H₁₈ClN₃O₆[1]

SMILES
O=C(O)CNC(=O)C1=C(O)CCN(Cc2ccc(oc3ccc(

Cl)cc3)nc2)C1=O

InChI Key HMMHKGLPKAQOOH-UHFFFAOYSA-N

Table 2: Physicochemical Properties of TP0463518
Property Value Reference

Molecular Weight 431.83 g/mol

Appearance Solid powder [2]

Purity ≥98% [1]

UV/Vis (λmax) 231, 274 nm [1]

Solubility

DMSO: ~25-40 mg/mL, DMF:

~30 mg/mL, Sparingly soluble

in aqueous buffers

[1]

Storage -20°C for long-term storage [1]

Stability ≥ 4 years at -20°C [1]

Mechanism of Action and Signaling Pathway
TP0463518 functions as a pan-inhibitor of prolyl hydroxylase domain (PHD) enzymes, which

are key regulators of the hypoxia-inducible factor (HIF) signaling pathway. In normoxic
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conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, leading to its

recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent

ubiquitination, and proteasomal degradation. By inhibiting PHDs, TP0463518 prevents the

degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and heterodimerize

with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) in the promoter

regions of target genes, activating their transcription. A primary target gene is erythropoietin

(EPO), a hormone that stimulates red blood cell production. TP0463518 has been shown to

specifically induce EPO production in the liver.
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Caption: TP0463518 inhibits PHD enzymes, leading to HIF-2α stabilization and increased
EPO production.

Biological Properties and In Vitro Activity
TP0463518 is a potent inhibitor of human PHD isoforms 1, 2, and 3, with a particularly high

affinity for PHD2. This inhibition leads to the stabilization of HIF-α and the subsequent

upregulation of HIF target genes, such as EPO.

Table 3: In Vitro Inhibitory Activity of TP0463518
Target Enzyme Potency (IC₅₀ / Kᵢ) Species Reference

Human PHD1 IC₅₀ = 18 nM Human

Human PHD2 Kᵢ = 5.3 nM Human

Human PHD3 IC₅₀ = 63 nM Human

Monkey PHD2 IC₅₀ = 22 nM Monkey

In Vivo Pharmacology
In vivo studies in various animal models have demonstrated the efficacy of TP0463518 in

stimulating erythropoiesis and ameliorating anemia.

Table 4: In Vivo Efficacy of TP0463518 in Animal Models

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b611446?utm_src=pdf-body
https://www.benchchem.com/product/b611446?utm_src=pdf-body
https://www.benchchem.com/product/b611446?utm_src=pdf-body
https://www.benchchem.com/product/b611446?utm_src=pdf-body
https://www.benchchem.com/product/b611446?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model Dosing Key Findings Reference

Normal Mice 5 mg/kg
Significantly increased

serum EPO levels.
[1]

Normal Rats 20 mg/kg
Significantly increased

serum EPO levels.
[2]

5/6 Nephrectomized

Rats (CKD model)
10 mg/kg

Increased serum EPO

levels and raised

hemoglobin levels.

[1]

Bilaterally

Nephrectomized Rats
20 mg/kg

Raised serum EPO

concentration from 0

to 180 pg/mL,

indicating liver-specific

EPO production.

PG-PS-induced

Anemia Rats

10 mg/kg, once daily

for 6 weeks

Significantly increased

hematocrit values.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. The following sections provide representative methodologies for key experiments

involving TP0463518.

Representative In Vitro PHD2 Inhibition Assay (Time-
Resolved FRET)
This protocol describes a common method for assessing the inhibitory activity of compounds

against PHD2.

Reagents and Materials:

Recombinant human PHD2 enzyme

HIF-1α peptide substrate with a biotin tag
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Europium-labeled anti-hydroxylation antibody

Streptavidin-conjugated acceptor fluorophore

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 µM 2-oxoglutarate, 100 µM FeSO₄, 2 mM

ascorbate)

TP0463518 stock solution in DMSO

384-well assay plates

Procedure:

1. Prepare serial dilutions of TP0463518 in DMSO.

2. Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.

3. Add the PHD2 enzyme and HIF-1α peptide substrate to the wells and incubate to allow for

the enzymatic reaction to proceed.

4. Stop the reaction by adding EDTA.

5. Add the europium-labeled antibody and streptavidin-acceptor conjugate and incubate to

allow for binding.

6. Read the plate on a time-resolved fluorescence reader, measuring the FRET signal.

7. Calculate the percent inhibition for each concentration of TP0463518 and determine the

IC₅₀ value by fitting the data to a dose-response curve.

Representative HIF-2α Stabilization Assay (Western
Blot)
This protocol outlines the steps to visualize the stabilization of HIF-2α in cells treated with

TP0463518.
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Caption: Workflow for detecting HIF-2α stabilization by Western blot after TP0463518
treatment.

Cell Culture and Treatment:

Culture a suitable cell line (e.g., HepG2) in appropriate media and conditions.

Treat the cells with various concentrations of TP0463518 or DMSO (vehicle control) for a

specified time (e.g., 4-8 hours).

Lysate Preparation and Protein Quantification:

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and

phosphatase inhibitors.

Clarify the lysates by centrifugation and determine the protein concentration of the

supernatants using a BCA assay.

Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against HIF-2α overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

image the blot. A loading control, such as β-actin, should also be probed to ensure equal

protein loading.

Representative 5/6 Nephrectomy Animal Model for CKD-
induced Anemia
This surgical model is widely used to induce chronic kidney disease and subsequent anemia in

rodents.

Animals:

Male Sprague-Dawley rats (or other suitable strain) are typically used.

Surgical Procedure (Two-step):

Step 1: Anesthetize the animal. Make a flank incision to expose the left kidney. Ligate two

of the three branches of the renal artery to induce infarction of two-thirds of the kidney.

Step 2 (one week later): Anesthetize the animal. Make a flank incision on the right side

and perform a complete right nephrectomy.

Post-operative Care and Study Initiation:

Provide appropriate analgesia and monitor the animals for recovery.

Allow several weeks for the development of stable chronic kidney disease and anemia,

which can be monitored by measuring blood urea nitrogen (BUN), creatinine, and

hemoglobin levels.

Compound Administration and Monitoring:

Once the disease model is established, administer TP0463518 (e.g., by oral gavage) or

vehicle daily for a specified duration.

Monitor hematological parameters (hemoglobin, hematocrit, red blood cell count) and

serum EPO levels at regular intervals throughout the study.
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Conclusion
TP0463518 is a potent and specific inhibitor of HIF prolyl hydroxylases with a well-defined

mechanism of action. Its ability to stabilize HIF-2α and stimulate endogenous erythropoietin

production, primarily in the liver, has been demonstrated in both in vitro and in vivo models. The

data summarized in this guide highlight the potential of TP0463518 as a novel therapeutic

agent for the treatment of anemia associated with chronic kidney disease and other conditions

characterized by impaired erythropoiesis. Further research and clinical development are

warranted to fully elucidate its therapeutic utility and safety profile in human patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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